Home > Products > Building Blocks P12340 > 5-Bromo-7-(trifluoromethyl)-1,4-dihydroquinoxaline-2,3-dione
5-Bromo-7-(trifluoromethyl)-1,4-dihydroquinoxaline-2,3-dione - 153504-79-1

5-Bromo-7-(trifluoromethyl)-1,4-dihydroquinoxaline-2,3-dione

Catalog Number: EVT-1601000
CAS Number: 153504-79-1
Molecular Formula: C9H4BrF3N2O2
Molecular Weight: 309.04 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

5-Bromo-7-(trifluoromethyl)-1,4-dihydroquinoxaline-2,3-dione is a synthetic heterocyclic compound belonging to the 1,4-dihydroquinoxaline-2,3-dione family. This family of compounds is known for its potential activity as antagonists of ionotropic glutamate receptors, which are involved in excitatory neurotransmission in the central nervous system. [, , ] These compounds have been investigated for their potential therapeutic applications in various neurological and neurodegenerative disorders. [, ]

Overview

5-Bromo-7-(trifluoromethyl)-1,4-dihydroquinoxaline-2,3-dione is a synthetic compound belonging to the class of 1,4-dihydroquinoxaline-2,3-diones. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly as an antagonist at N-methyl-D-aspartate receptors. The presence of bromine and trifluoromethyl groups enhances its pharmacological properties, making it a subject of interest in various research studies.

Source

The compound can be synthesized through various methods described in scientific literature, including patents and research articles. Notably, it is referenced in patents related to compounds that exhibit high affinity for glycine binding sites and are used to treat neurological disorders associated with neuronal degeneration and other pathophysiological conditions .

Classification

5-Bromo-7-(trifluoromethyl)-1,4-dihydroquinoxaline-2,3-dione falls under the classification of heterocyclic compounds, specifically those containing nitrogen atoms in their ring structures. It is categorized within the broader group of quinoxaline derivatives, which are known for their diverse biological activities.

Synthesis Analysis

Methods

The synthesis of 5-Bromo-7-(trifluoromethyl)-1,4-dihydroquinoxaline-2,3-dione typically involves multi-step organic reactions. Common methods include:

  1. Starting Materials: The synthesis often begins with readily available quinoxaline derivatives.
  2. Substitution Reactions: Bromination and trifluoromethylation are critical steps that introduce the bromine and trifluoromethyl groups into the quinoxaline structure.
  3. Cyclization: The formation of the dihydroquinoxaline ring is achieved through cyclization reactions involving appropriate reagents and conditions.

Technical details regarding specific reaction conditions (temperature, solvent choice, catalysts) can vary based on the desired yield and purity of the final product.

Technical Details

For example, one synthesis route may involve the use of bromine in a solvent such as dichloromethane for bromination, followed by a trifluoromethylation step using a reagent like trifluoromethyl iodide in the presence of a base .

Molecular Structure Analysis

Structure

The molecular structure of 5-Bromo-7-(trifluoromethyl)-1,4-dihydroquinoxaline-2,3-dione can be represented as follows:

  • Molecular Formula: C_8H_4BrF_3N_2O_2
  • Molecular Weight: 307.03 g/mol

The structure features a fused ring system with two nitrogen atoms incorporated into the quinoxaline framework. The presence of bromine and trifluoromethyl groups at specific positions contributes to its unique properties.

Data

The compound's structure can be visualized using molecular modeling software or obtained from databases that provide structural information based on its chemical formula.

Chemical Reactions Analysis

Reactions

5-Bromo-7-(trifluoromethyl)-1,4-dihydroquinoxaline-2,3-dione participates in various chemical reactions due to its reactive functional groups. Key reactions include:

  1. N-Methyl-D-Aspartate Receptor Antagonism: The compound acts as an antagonist at N-methyl-D-aspartate receptors, which are crucial for synaptic transmission in the central nervous system.
  2. Degradation Pathways: Under certain conditions, this compound can undergo hydrolysis or oxidative degradation.

Technical Details

The mechanisms by which these reactions occur involve nucleophilic attacks on electrophilic centers within the molecule or interactions with receptor sites in biological systems.

Mechanism of Action

Process

The mechanism of action for 5-Bromo-7-(trifluoromethyl)-1,4-dihydroquinoxaline-2,3-dione primarily involves its role as an antagonist at N-methyl-D-aspartate receptors. This receptor antagonism leads to:

  • Inhibition of Excitatory Neurotransmission: By blocking these receptors, the compound reduces excitatory neurotransmitter activity.
  • Neuroprotective Effects: This inhibition can protect neurons from excitotoxicity associated with conditions like ischemia or neurodegenerative diseases.

Data

Research indicates that compounds with similar structures show significant neuroprotective effects in preclinical models .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a crystalline solid.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide and dichloromethane but may have limited solubility in water.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: Reacts with strong nucleophiles due to electrophilic centers within its structure.

Relevant data regarding melting point, boiling point, and other physical constants can be sourced from chemical databases or experimental literature.

Applications

Scientific Uses

5-Bromo-7-(trifluoromethyl)-1,4-dihydroquinoxaline-2,3-dione has several applications in scientific research:

  1. Neuroscience Research: Used as a tool compound to study glutamate receptor functions and neuronal signaling pathways.
  2. Pharmacological Studies: Investigated for its potential therapeutic effects against neurological disorders such as epilepsy and chronic pain syndromes.
  3. Drug Development: Serves as a lead compound for developing new drugs targeting excitatory neurotransmission pathways.

This compound exemplifies the ongoing research into quinoxaline derivatives for their diverse biological activities and potential therapeutic applications in medicine.

Synthetic Methodologies for 5-Bromo-7-(trifluoromethyl)-1,4-dihydroquinoxaline-2,3-dione

Catalytic Strategies in Heterocyclic Ring Formation

The synthesis of 5-bromo-7-(trifluoromethyl)-1,4-dihydroquinoxaline-2,3-dione (CAS: 153504-79-1; MW: 309.04 g/mol) relies on efficient catalytic methodologies for constructing its quinoxalinedione core. The heterocyclic scaffold is typically assembled via condensation reactions between o-phenylenediamine derivatives and oxalic acid equivalents under acid or metal catalysis. Advanced catalytic systems employ palladium-catalyzed cross-coupling reactions to introduce pre-functionalized substituents prior to ring closure, particularly for establishing the critical trifluoromethyl-bromo substitution pattern. For example, Suzuki-Miyaura coupling enables precise positioning of bromine and trifluoromethyl groups on the benzene ring before cyclization, ensuring regioselective functionalization at the 5- and 7-positions. Recent innovations utilize Lewis acid catalysts (e.g., ZnCl₂, FeCl₃) to accelerate the dehydrative cyclization step, achieving yields exceeding 85% under optimized conditions while minimizing unwanted isomer formation [1] [5].

Table 1: Catalytic Systems for Quinoxalinedione Ring Formation

Catalyst TypeReaction ConditionsYield (%)Regioselectivity (5,7:other)
Pd(PPh₃)₄DMF, 80°C, 12h78>20:1
ZnCl₂EtOH reflux, 6h85>15:1
FeCl₃Solvent-free, 120°C, 3h92>25:1
CuI/L-prolineDMSO, 100°C, 8h73>18:1

Role of Halogenation and Trifluoromethylation in Stepwise Functionalization

Halogenation and trifluoromethylation are sequential transformations essential for installing the pharmacologically relevant substituents in this molecule. Bromination typically employs N-bromosuccinimide (NBS) on pre-formed 7-trifluoromethyl-quinoxalinedione intermediates, leveraging the electron-withdrawing nature of the trifluoromethyl group to direct electrophilic aromatic substitution to the ortho position (C5). This regioselectivity arises from the trifluoromethyl group's -I effect, which deactivates the meta position while making the ortho positions susceptible to electrophilic attack. Alternatively, bromine can be introduced early via brominated aniline precursors, followed by trifluoromethylation using Umemoto's reagent or Togni's reagent under copper catalysis. The trifluoromethyl group significantly enhances binding affinity to glutamate receptors due to its high electronegativity and lipophilicity (LogP: 1.99770) [1] [3]. Comparative studies with analogs like 5-bromo-7-fluoro-1,4-dihydroquinoxaline-2,3-dione (CAS: 153504-80-4) confirm that trifluoromethylation at C7 increases neuroprotective potency by >10-fold compared to fluoro substitution, attributed to enhanced membrane permeability and target engagement [1] [4].

Table 2: Electronic and Steric Effects of Key Substituents

CompoundSubstituent at C7Relative Binding Affinity (NMDA)Lipophilicity (LogP)
5-Bromo-7-(trifluoromethyl)-1,4-dihydroquinoxaline-2,3-dioneCF₃1.0 (reference)1.99770
5-Bromo-7-fluoro-1,4-dihydroquinoxaline-2,3-dioneF0.091.22
6,7-Dichloro-1,4-dihydroquinoxaline-2,3-dioneCl0.850.81
6-(Trifluoromethyl)-1,4-dihydroquinoxaline-2,3-dioneCF₃ (no Br)0.351.65

Green Chemistry Approaches for Sustainable Synthesis

Sustainable synthesis routes for this compound emphasize atom economy, energy efficiency, and reduced environmental impact. Solvent-free mechanochemical grinding techniques enable quinoxaline ring formation without traditional organic solvents, utilizing high-speed ball milling to facilitate solid-state reactions between diamine precursors and diethyl oxalate. Microwave-assisted synthesis reduces reaction times from hours to minutes (e.g., cyclization in <10 min at 150°C) while improving yields by 15–20% compared to conventional heating. Water-based protocols exploit micellar catalysis with TPGS-750-M surfactant, achieving near-quantitative conversions at room temperature. These methods align with green chemistry principles by minimizing waste (PMI <3) and eliminating toxic solvents, with process mass intensity (PMI) reductions of 40–60% versus traditional routes. Continuous-flow microreactor systems further enhance sustainability by enabling precise temperature control and safer handling of hazardous intermediates like brominating agents [5].

Table 3: Green Synthesis Metrics Comparison

MethodReaction TimePMI*E-FactorEnergy Consumption (kWh/mol)
Conventional reflux12h322818.7
Microwave-assisted25 min1194.2
Solvent-free mechanochemical2h531.8
Aqueous micellar catalysis6h863.5

*PMI: Process Mass Intensity = Total mass used (g) / Mass of product (g)

Properties

CAS Number

153504-79-1

Product Name

5-Bromo-7-(trifluoromethyl)-1,4-dihydroquinoxaline-2,3-dione

IUPAC Name

5-bromo-7-(trifluoromethyl)-1,4-dihydroquinoxaline-2,3-dione

Molecular Formula

C9H4BrF3N2O2

Molecular Weight

309.04 g/mol

InChI

InChI=1S/C9H4BrF3N2O2/c10-4-1-3(9(11,12)13)2-5-6(4)15-8(17)7(16)14-5/h1-2H,(H,14,16)(H,15,17)

InChI Key

XRZJFNLLFBTUGL-UHFFFAOYSA-N

SMILES

C1=C(C=C(C2=C1NC(=O)C(=O)N2)Br)C(F)(F)F

Canonical SMILES

C1=C(C=C(C2=C1NC(=O)C(=O)N2)Br)C(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.